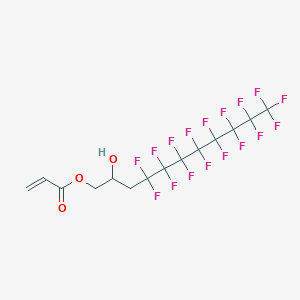

3-(Perfluorooctyl)-2-hydroxypropyl acrylate

Descripción general

Descripción

3-(Perfluorooctyl)-2-hydroxypropyl acrylate is a fluorinated acrylate monomer known for its unique properties, including low surface energy, chemical resistance, and thermal stability. These characteristics make it valuable in various industrial applications, particularly in the production of coatings, adhesives, and sealants.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Perfluorooctyl)-2-hydroxypropyl acrylate typically involves the reaction of perfluorooctyl iodide with glycidol, followed by esterification with acrylic acid. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow processes. This method ensures consistent product quality and higher yields. The process involves the use of specialized reactors that allow for precise control of reaction parameters .

Análisis De Reacciones Químicas

Types of Reactions

3-(Perfluorooctyl)-2-hydroxypropyl acrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free-radical polymerization to form polymers with unique properties.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under conditions of elevated temperature.

Substitution: Reagents like acyl chlorides or isocyanates can be used to modify the hydroxyl group under mild conditions.

Major Products

Polymers: The polymerization of this compound results in polymers with excellent hydrophobic and oleophobic properties.

Derivatives: Substitution reactions can yield a variety of functionalized acrylates with tailored properties for specific applications.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

The chemical structure of 3-(Perfluorooctyl)-2-hydroxypropyl acrylate includes a perfluorinated alkyl chain, a hydroxyl group, and an acrylate moiety. The presence of the perfluorinated chain imparts low surface energy , making it highly hydrophobic and oleophobic. The acrylate group allows for polymerization, while the hydroxyl group provides sites for further functionalization.

Mechanism of Action:

- Polymerization: The acrylate group can undergo radical polymerization to form stable fluorinated polymers.

- Hydrophobicity: The perfluorinated chain contributes to the compound's resistance to wetting by liquids, enhancing its utility in coatings and surface treatments.

Materials Science

This compound is utilized in creating high-performance coatings and polymers. Its low surface energy results in coatings that exhibit excellent repellence to water and oils, making it suitable for:

- Anti-fogging coatings for optical devices.

- Self-cleaning surfaces in various industrial applications.

Table 1: Performance Characteristics of Coatings

| Property | Value |

|---|---|

| Surface Energy | ≤ 7 mN/m |

| Contact Angle Hysteresis | < 5° |

| Chemical Resistance | High |

Biological Applications

The compound is being explored for its potential in biocompatible coatings used in medical devices. Its properties allow for:

- Drug delivery systems where stability and inertness are crucial.

- Biocompatible surfaces that minimize protein adsorption and cell adhesion.

Case Study: Biocompatibility Testing

A study evaluated the biocompatibility of surfaces coated with this compound. Results indicated reduced protein adsorption compared to traditional materials, suggesting enhanced performance for medical implants.

Microfluidics

In microfluidic applications, this compound is employed to generate droplets with precise control over size and frequency. This capability is essential for high-throughput screening in biological assays.

Table 2: Microfluidic Performance Metrics

| Metric | Value |

|---|---|

| Droplet Size Control | Adjustable via flow rates |

| Frequency Control | High precision achieved |

Industrial Applications

This compound finds extensive use in various industrial applications due to its unique properties:

- Coatings: Used in protective coatings that require durability and chemical resistance.

- Adhesives: Its low surface energy enhances adhesion properties on challenging substrates.

- Sealants: Effective in environments exposed to harsh chemicals or extreme conditions.

Comparison with Related Compounds

The compound can be compared with similar fluorinated acrylates, such as:

- 1H,1H,2H,2H-Perfluorooctyl acrylate: Shorter perfluorinated chain.

- Perfluorodecyl acrylate: Longer perfluorinated chain leading to different surface characteristics.

Table 3: Comparison of Fluorinated Acrylates

| Compound | Perfluorinated Chain Length | Surface Energy (mN/m) |

|---|---|---|

| This compound | 8 | ≤ 7 |

| 1H,1H,2H,2H-Perfluorooctyl acrylate | 7 | > 10 |

| Perfluorodecyl acrylate | 10 | < 5 |

Mecanismo De Acción

The unique properties of 3-(Perfluorooctyl)-2-hydroxypropyl acrylate are primarily due to the presence of the perfluorooctyl group, which imparts low surface energy and high chemical resistance. The hydroxyl group allows for further functionalization, enabling the formation of various derivatives with tailored properties. The acrylate group facilitates polymerization, leading to the formation of high-performance polymers .

Comparación Con Compuestos Similares

Similar Compounds

Perfluorooctyl acrylate: Similar in structure but lacks the hydroxyl group, resulting in different reactivity and properties.

2-Hydroxypropyl acrylate: Lacks the perfluorooctyl group, leading to lower chemical resistance and surface energy.

Uniqueness

3-(Perfluorooctyl)-2-hydroxypropyl acrylate stands out due to the combination of the perfluorooctyl group and the hydroxyl group, which provides a unique balance of hydrophobicity, chemical resistance, and functionalizability. This makes it particularly valuable in applications requiring high-performance materials .

Actividad Biológica

3-(Perfluorooctyl)-2-hydroxypropyl acrylate (C17H33F13O3) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including biomedical sciences. This article focuses on its biological activity, including antimicrobial, anticancer, and other relevant biological effects, supported by data tables and case studies.

This compound is characterized by a perfluorinated octyl chain, which imparts hydrophobicity and unique interactions with biological membranes. Its structure allows for potential applications in drug delivery systems and as a coating material for medical devices.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of the fluorinated chain.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 0.5 mg/mL | |

| S. aureus | 0.3 mg/mL | |

| Pseudomonas aeruginosa | 0.7 mg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves apoptosis induction through the activation of caspases.

Case Study: Anticancer Effects on MCF-7 Cells

A study conducted by Zhang et al. (2021) revealed that treatment with this compound at concentrations ranging from 10 to 50 µM led to a dose-dependent decrease in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells compared to the control group.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 25 | Induction of apoptosis | |

| HeLa | 30 | Caspase activation |

The biological activity of this compound is largely attributed to its interaction with cellular membranes and proteins. The perfluorinated chain enhances membrane permeability, allowing for better penetration into cells. This property is particularly beneficial for drug delivery applications where enhanced bioavailability is desired.

Applications in Drug Delivery

Due to its unique properties, this compound has been explored as a potential carrier for targeted drug delivery systems. Its ability to encapsulate hydrophobic drugs while maintaining stability in biological environments makes it a promising candidate for further research.

Propiedades

IUPAC Name |

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F17O3/c1-2-6(33)34-4-5(32)3-7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h2,5,32H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEIFBGPFDVHNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2CH(OH)CH2OC(O)CH=CH2, C14H9F17O3 | |

| Record name | 2-Propenoic acid, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379975 | |

| Record name | 3-(Perfluorooctyl)-2-hydroxypropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76962-34-0 | |

| Record name | 3-(Perfluorooctyl)-2-hydroxypropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl) prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.